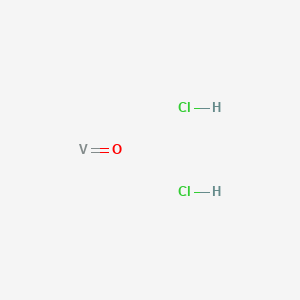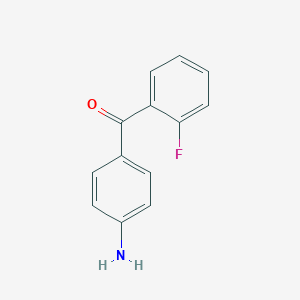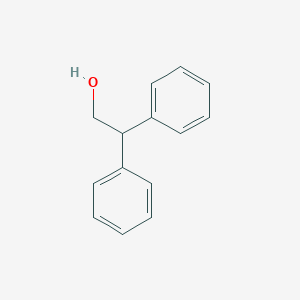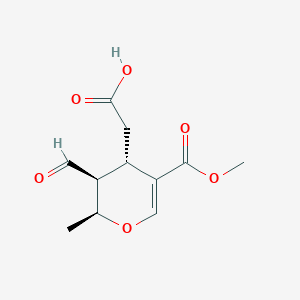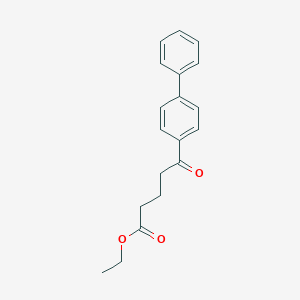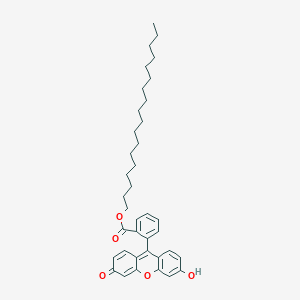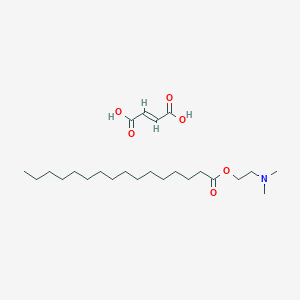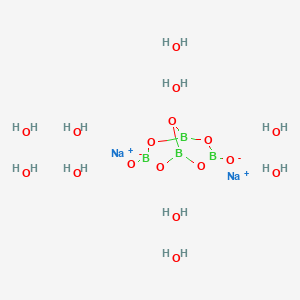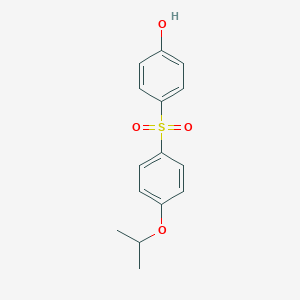
Cesium fluoride
Vue d'ensemble
Description
Cesium fluoride (CsF) is an inorganic compound that is widely used in scientific research, particularly in the fields of chemistry and biochemistry. It is a white, crystalline solid that is highly soluble in water and is often used as a source of cesium ions in aqueous solutions. This compound has a variety of applications in the laboratory, including its use as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a fluorescent dye in fluorescence microscopy.
Applications De Recherche Scientifique
White LED Development
Cesium fluoride is used in the development of warm white LEDs. Its application in red-emitting materials, such as fluoride phosphors (A2MF6:Mn(4+), where A = K, Na, and Cs; M = Si, Ge, Zr, Sn, and Ti) and XSiF6:Mn(4+) (X = Ba or Zn), contributes to generating narrow emissions in the visible red spectral region. These emissions are highly perceived by the human eye, leading to excellent chromatic saturation of the red spectra (Lin, Meijerink, & Liu, 2016).
Solar Cell Enhancement
This compound has been explored for enhancing the performance of inverted polymer solar cells. Research shows that solution-processed this compound interlayers can influence the current-voltage characteristics of these cells, leading to increased open-circuit voltage (Reinhard et al., 2011).
Nuclear Fuel Processing
In the context of nuclear fuel processing, this compound has been studied for its role in separating cesium and strontium from fluoride residues arising from the treatment of spent nuclear fuel. This separation is crucial for managing high-heat fission products in nuclear waste management (Ladd-Lively, Spencer, & Counce, 2005).
Dental Health Applications
In the field of dental health, this compound is utilized in optical biosensors for detecting fluorides in water, which is directly relevant to addressing dental fluorosis. These biosensors use a 2-dimensional photonic crystal for detecting various fluorides, including this compound, and are crucial for monitoring water quality and health implications (Girijamba, Sharan, & Srikanth, 2016).
Organic Light Emitting Diodes (OLEDs)
Research on this compound in organic light-emitting diodes (OLEDs) demonstrates its role as an n-type dopant in the electron transport layer. CsF doping enhances electron transport properties, leading to improved electrical characteristics of OLEDs (Wei et al., 2013).
Mécanisme D'action
Target of Action
Cesium fluoride (CsF) primarily targets organosilicon compounds . It acts as a source of the fluoride ion, which is largely unreactive as a nucleophile . The fluoride ion interacts with these compounds, leading to various chemical reactions .
Mode of Action
This compound can attack a wide variety of organosilicon compounds to produce an organosilicon fluoride and a carbanion . This carbanion can then react with electrophiles . For example, CsF reacts with hexafluoroacetone to form a stable perfluoroalkoxide salt . It can also convert electron-deficient aryl chlorides to aryl fluorides .
Biochemical Pathways
It is known that fluoride ions can dramatically influence the chemical outcome of fluoroalkylation reactions . Fluorine substitution can bring about new reactivities and transformations that cannot be realized in alkylation with non-fluorinated reagents .
Pharmacokinetics
It is known that csf is a hygroscopic white salt . It is also noteworthy that CsF is more soluble and more readily dissociated than sodium fluoride or potassium fluoride .
Result of Action
The result of this compound’s action is the formation of new compounds through the reactions it facilitates. For instance, it can lead to the formation of aryl fluorides from aryl chlorides , and stable perfluoroalkoxide salts from hexafluoroacetone .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds. For example, CsF can react with hexafluoroacetone in an organofluorine chemistry environment to form a stable perfluoroalkoxide salt . Additionally, the reaction of this compound with organosilicon compounds can be facilitated in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Cesium fluoride is known to be a source of fluoride ion and a catalyst in organic synthesis . It has been used in many organic reactions like 1,4−elimination, desilylation, transesterification, acylation, nucleophilic aromatic substitution, etherification, cross−coupling reactions and so on .
Cellular Effects
Cesium is like potassium; it enters cells and helps to maintain a balance of electrical charges between the inside and the outside of cells so that cells can perform tasks that depend on those electrical charges . The presence of cesium in the cell does not guarantee high pH of its content, and there is no clinical evidence to support the claims that cancer cells are vulnerable to cesium .
Molecular Mechanism
A computational study comparing the effect of cesium and sodium ions in the oxadiaza excision cross-coupling reactions reveals that the cesium-coordinated species changes the reaction preference from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .
Temporal Effects in Laboratory Settings
In a study, a confirmation test for the LIBS measurement of cesium and barium based on the results of the disintegration of cesium is demonstrated as part of a preliminary survey for developing a monitoring system for actual radioactive materials .
Dosage Effects in Animal Models
The margin of exposure (MoE) between no observed adverse effect levels (NOAELs) in animal studies and the current adequate intake (AI) of fluoride (50 µg/kg b.w./day) in humans ranges between 50 and 210, depending on the specific animal experiment used as reference .
Metabolic Pathways
This compound reacts usually as a source of fluoride ion, F−. It therefore undergoes all of the usual reactions associated with soluble fluorides such as potassium fluoride .
Transport and Distribution
In perovskite solar cells (PSCs), the interfaces of the halide perovskite/electron transport layer (ETL) and ETL/metal oxide electrode (MOE) always attract and trap free carriers via the surface electrostatic force, altering quasi‐Fermi level (E Fq) splitting of contact interfaces, and significantly limit the charge extraction efficiency .
Subcellular Localization
It is known that this compound can enter cells, similar to potassium, and help maintain a balance of electrical charges .
Propriétés
IUPAC Name |
cesium;fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.FH/h;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHCXCQVJFPJIK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsF | |
| Record name | caesium fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Caesium_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893927 | |
| Record name | Cesium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.9038551 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid; [Hawley] White odorless crystalline solid; [MSDSonline] | |
| Record name | Cesium fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9099 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13400-13-0 | |
| Record name | Cesium fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13400-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cesium fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013400130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CESIUM FLUORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cesium fluoride (CsF) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cesium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caesium fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CESIUM FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T76A371HJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of cesium fluoride?
A1: this compound has the molecular formula CsF and a molecular weight of 151.90 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Various spectroscopic techniques are used to study this compound, including:* X-ray diffraction: This technique is utilized to determine the crystal structure of CsF. []* Raman spectroscopy: This method helps analyze the vibrational modes and bonding characteristics of CsF. [] * X-ray photoelectron spectroscopy (XPS): This surface-sensitive technique is employed to analyze the elemental composition and chemical states, especially useful in studying CsF's role in modifying electronic properties at material interfaces. []
Q3: Is this compound hygroscopic? What precautions should be taken during handling?
A3: Yes, this compound is highly hygroscopic. [] It should be stored and handled under inert atmosphere conditions to prevent water absorption.
Q4: What is the thermal stability of this compound?
A4: this compound exhibits high thermal stability, making it suitable for high-temperature applications like the synthesis of aromatic polyethers. []
Q5: How is this compound employed in organic synthesis?
A5: this compound acts as a catalyst in various organic reactions, such as:* Nucleophilic aromatic substitution: It facilitates the formation of aryl ethers from activated aromatic halides and phenols. [, ]* Transesterification of β-keto esters: CsF catalyzes the reaction of β-keto esters with various alcohols, leading to efficient transesterification. []* Trifluoromethylation reactions: It catalyzes the introduction of trifluoromethyl groups into organic molecules using (trifluoromethyl)trimethylsilane. []* One-pot transamidation: CsF enables the synthesis of sterically hindered amides from primary amides via a transamidation process. []
Q6: What makes this compound an effective catalyst in these reactions?
A6: CsF's effectiveness stems from its:* High fluoride ion nucleophilicity: The fluoride ion readily participates in nucleophilic substitution reactions.* Ability to activate electrophiles: CsF can coordinate with and activate electrophilic species, facilitating reactions.* Solubility in polar aprotic solvents: This property allows for homogeneous reaction conditions, enhancing reaction rates.
Q7: Are there any examples of this compound's role in regio- or chemoselective reactions?
A7: Yes, this compound exhibits regioselectivity in ring-opening reactions of epoxides with aryl silyl ethers, leading to the formation of specific glycerol triether derivatives. [] This selectivity highlights its potential in fine chemical synthesis.
Q8: Can you provide an example of how this compound mediates the synthesis of heterocyclic compounds?
A8: this compound effectively catalyzes the one-pot, three-component condensation reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one, aromatic aldehydes, and malononitrile to synthesize 1,4-dihydropyrano[2,3-c]pyrazole derivatives. [] This highlights its use in constructing complex heterocyclic scaffolds.
Q9: What are the applications of this compound beyond organic synthesis?
A9: Beyond organic synthesis, CsF finds applications in:* Material science: It's used as a precursor and post-treatment agent for enhancing the performance of Cu(In,Ga)Se2 (CIGS) thin-film solar cells. [, ]* Scintillation detectors: Due to its fast decay time and efficient detection of positrons, CsF is utilized in positron emission tomography (PET). [, ]
Q10: Has computational chemistry been applied to understand this compound's reactivity?
A10: Yes, density functional theory (DFT) calculations have been used to:* Investigate the interaction of fluoride ions with triphenylborane: These calculations confirmed the anion acceptor properties of triphenylborane in electrolytes for fluoride shuttle batteries containing CsF. []* Study the free energy profile of a model palladium-catalyzed fluorination reaction using CsF: This research aimed to understand the mechanism and identify strategies to improve the efficiency of such reactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)


